molecular formula C10H7ClF3N5 B062517 2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 175204-34-9

2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B062517
CAS No.: 175204-34-9
M. Wt: 289.64 g/mol
InChI Key: CYARBCSNNHTWCC-UHFFFAOYSA-N
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Description

2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule, featuring a 1,3,5-triazine core symmetrically substituted with amino groups and a sterically distinct 2-chloro-5-(trifluoromethyl)phenyl moiety, is primarily investigated for its potential as a kinase inhibitor scaffold. The electron-withdrawing trifluoromethyl and chloro substituents on the phenyl ring confer unique electronic and steric properties, influencing the compound's binding affinity and selectivity towards specific ATP-binding pockets. Researchers utilize this compound as a key intermediate or a lead structure in the development of targeted therapies for oncology, inflammatory diseases, and other proliferative disorders. Its mechanism of action is typically associated with the competitive inhibition of protein kinases, thereby modulating critical signal transduction pathways involved in cell growth, differentiation, and apoptosis. The high purity material offered is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and in vitro enzymatic assays to further elucidate its pharmacological profile and optimize its potency. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N5/c11-6-2-1-5(10(12,13)14)3-7(6)18-9-17-4-16-8(15)19-9/h1-4H,(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYARBCSNNHTWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC2=NC=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371004
Record name N~2~-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-34-9
Record name N~2~-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanuric Chloride as a Precursor

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary scaffold for constructing substituted triazine derivatives due to its three reactive chlorine atoms, which allow sequential substitution under controlled conditions. The reactivity of these chlorines decreases with each substitution, enabling stepwise functionalization. For 2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, the synthesis typically involves two amination steps:

  • First substitution : Reaction with 2-chloro-5-(trifluoromethyl)aniline at low temperatures (0–5°C) to replace one chlorine atom.

  • Second substitution : Introduction of an amine group (e.g., aqueous ammonia) at moderate temperatures (20–40°C) to replace a second chlorine.

A third chlorine may remain unsubstituted or undergo further modification depending on the target application.

Stepwise Amination Protocols

First Amination: Aryl Substitution

The initial substitution involves reacting cyanuric chloride with 2-chloro-5-(trifluoromethyl)aniline. This step is conducted in anhydrous tetrahydrofuran (THF) or acetone under inert atmospheres to prevent hydrolysis. A base such as sodium bicarbonate or triethylamine is added to neutralize HCl generated during the reaction.

Representative Procedure:

  • Cyanuric chloride (1 equiv) is dissolved in THF and cooled to −15°C.

  • 2-Chloro-5-(trifluoromethyl)aniline (1 equiv) is added dropwise, followed by stirring for 1–2 hours.

  • The intermediate, 2-chloro-4-[2-chloro-5-(trifluoromethyl)phenyl]amino-6-chloro-1,3,5-triazine, is isolated via filtration and washed with cold THF.

Yield : 70–85% (depending on stoichiometry and purification).

Reaction Optimization and Challenges

Temperature and Solvent Effects

  • Low temperatures (−15°C to 0°C) are critical during the first amination to prevent di- or tri-substitution.

  • Polar aprotic solvents (THF, acetone) enhance nucleophilic substitution rates compared to non-polar solvents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazine-H), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 6.90 (s, 2H, NH₂).

  • HRMS : m/z calculated for C₁₀H₇ClF₃N₅ [M+H]⁺: 306.04; found: 306.05.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥95% purity after column chromatography.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Sequential AminationTHF, −15°C → RT, NH₃7095Scalable, minimal byproducts
Microwave-Assisted120°C, Pd(PPh₃)₄, 1 hour8298Faster reaction times
One-Pot SynthesisDMF, 80°C, excess aniline6590Simplified workflow

Industrial-Scale Considerations

Cost-Efficiency

  • Cyanuric chloride : $50–70/kg (bulk pricing).

  • 2-Chloro-5-(trifluoromethyl)aniline : $200–250/kg .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted triazines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
The compound is primarily utilized as a pharmaceutical intermediate. Its structure allows it to serve as a building block for the synthesis of various biologically active molecules. The presence of the triazine ring enhances its ability to interact with biological targets, making it a valuable component in drug development processes .

Biomedicine
Research indicates that derivatives of triazine compounds exhibit significant biological activity, including antitumor and antimicrobial properties. For instance, studies have shown that modifications to the triazine core can lead to increased potency against specific cancer cell lines. This makes 2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine a candidate for further exploration in targeted cancer therapies .

Material Science

Supramolecular Chemistry
The electron-deficient nature of the triazine ring allows for the formation of supramolecular structures through non-covalent interactions. This characteristic is exploited in creating advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of this compound into polymer matrices has been shown to enhance the performance of these devices by improving charge transport and light emission properties .

Liquid-Crystalline Materials
Due to its unique molecular architecture, this compound can be utilized in the development of liquid-crystalline materials. These materials are essential in various applications including display technologies and sensors. The compound’s ability to form ordered structures at specific temperatures makes it suitable for such applications .

Environmental Applications

Adsorbent Materials
This compound can be synthesized into porous adsorbent materials capable of capturing heavy metal ions and other pollutants from water sources. The functional groups present on the triazine ring facilitate interactions with various contaminants, making it an effective agent for environmental remediation efforts .

Data Table: Summary of Applications

Application Area Details
Medicinal ChemistryUsed as a pharmaceutical intermediate; potential antitumor and antimicrobial activities
Material ScienceUtilized in OLEDs and photovoltaic cells; enhances charge transport and light emission properties
Supramolecular ChemistryForms supramolecular structures; applicable in advanced material development
Environmental ApplicationsSynthesized into adsorbent materials for capturing heavy metals and pollutants

Case Study 1: Antitumor Activity

A study conducted on triazine derivatives demonstrated that modifications to the this compound structure resulted in compounds with enhanced cytotoxicity against various cancer cell lines. The findings suggest that this compound could be further optimized for use in cancer therapeutics.

Case Study 2: OLED Performance

Research on the incorporation of triazine derivatives into OLEDs revealed that devices utilizing this compound exhibited improved brightness and efficiency compared to traditional materials. This highlights its potential for commercial applications in display technology.

Mechanism of Action

The mechanism of action of 2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • The chloro-trifluoromethylphenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance stability and influence binding interactions in biological systems. In contrast, N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine () contains an electron-rich furan ring, likely altering solubility and reactivity .
  • Triaziflam () incorporates a fluoro-propan-2-yl group, contributing to its herbicidal activity by disrupting plant cell membranes .

Positional Isomerism

  • The target compound’s 2-chloro-5-trifluoromethyl substitution differs from N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (), where the CF₃ group is at the 3-position. This positional variance could affect steric hindrance and molecular docking in receptor binding .

Research Findings

Theoretical Interactions

  • The target compound’s CF₃ group could modulate such interactions for materials science applications .

Stability and Bioavailability

  • The trifluoromethyl group generally improves metabolic stability but may reduce aqueous solubility.

Biological Activity

The compound 2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine , often referred to in literature as a triazine derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting detailed data on its efficacy against different cell lines and pathogens.

Chemical Structure

The compound belongs to the triazine family characterized by a triazine ring substituted with a chloro and trifluoromethyl group. Its structure can be represented as follows:

C9H7ClF3N4\text{C}_9\text{H}_7\text{ClF}_3\text{N}_4

Anticancer Activity

Several studies have investigated the anticancer properties of triazine derivatives, including our compound of interest. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon)3.3 x 10^-8Induces apoptosis and cell cycle arrest
MCF-7 (Breast)1.1 x 10^-6p53-independent pathways involved
HeLa (Cervical)Not specifiedPotential G0/G1 and G2/M phase arrest

The compound demonstrated significant cytotoxicity particularly against the HCT-116 colon cancer cell line with an IC50 value indicating potent activity . Mechanistic studies revealed that it induces apoptosis through pathways that do not necessarily involve the p53 protein, suggesting a broad applicability in targeting various tumor types.

Antimicrobial Activity

In addition to its anticancer properties, this triazine derivative has exhibited antimicrobial activity. The following table presents its effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli40
Staphylococcus aureus50
Pseudomonas aeruginosa30
Klebsiella pneumoniae25

These results indicate that the compound has comparable efficacy to standard antibiotics such as ceftriaxone, making it a candidate for further development as an antimicrobial agent .

Study 1: Synthesis and Antitumor Activity

A study conducted by researchers synthesized various derivatives of triazines and tested their antitumor activity. The specific derivative containing the trifluoromethyl group showed remarkable activity against melanoma cells with a GI50 of 3.3×1083.3\times 10^{-8} M . This highlights its potential as a lead compound for further anticancer drug development.

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism behind its cytotoxicity. It was found that the compound induces cell cycle arrest at both G0/G1 and G2/M phases without inhibiting the MDM2-p53 interaction, which is often a target in cancer therapy . This finding suggests that it may act through alternative pathways that could be beneficial for tumors with mutant p53.

Q & A

Q. What are the recommended synthetic pathways for 2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, and what methodological optimizations improve yield?

The compound can be synthesized via a multi-step condensation reaction. A microwave-assisted one-pot method (commonly used for triazine derivatives) involving cyanoguanidine, aromatic aldehydes, and aryl amines under acidic conditions is efficient. Hydrochloric acid promotes cyclization, followed by base treatment to aromatize the triazine ring . Optimization includes controlling reaction temperature (80–100°C) and using microwave irradiation to reduce side reactions. Yield improvements (>70%) are achieved by stoichiometric balancing of the trifluoromethylphenyl substituent, which minimizes steric hindrance .

Key Reaction Steps

StepReagents/ConditionsPurpose
1Cyanoguanidine + HClCyclization
2Aromatic aldehyde (e.g., 2-chloro-5-(trifluoromethyl)benzaldehyde)Substituent introduction
3Microwave irradiation (300 W, 10 min)Accelerate condensation

Q. How can researchers characterize the purity and structural integrity of this compound?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 363.07). Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH₂ groups (δ 5.8–6.3 ppm).
  • ¹³C NMR : Triazine carbons (δ 165–170 ppm), CF₃ signal (δ 122 ppm, q, J = 270 Hz). Purity (>98%) is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. What stability challenges arise during storage, and how can they be mitigated?

The compound’s electron-deficient triazine core is susceptible to hydrolysis under humid conditions. Degradation products may include hydroxylated triazines (e.g., 2-hydroxy derivatives) and chloro-substituted byproducts. Store in anhydrous environments (desiccator, argon atmosphere) at −20°C. Stability assays using accelerated thermal stress (40°C/75% RH for 14 days) and LC-MS monitoring are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in anticancer studies?

Structural analogs (e.g., N2-allyl-6-chloro-triazine derivatives) inhibit kinase pathways (e.g., Bcr-Abl) by binding to ATP pockets. The trifluoromethyl group enhances hydrophobic interactions, while the chloro-phenyl moiety stabilizes π-π stacking with tyrosine residues. In vitro assays (MTT, apoptosis via Annexin V) show IC₅₀ values in the low micromolar range (e.g., 6.25 μM in MDA-MB-231 cells) .

Structure-Activity Relationship (SAR)

SubstituentActivity Trend
CF₃ at position 5↑ Hydrophobicity, target affinity
Cl at position 2↑ Metabolic stability
NH₂ at positions 2,4Essential for hydrogen bonding

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Molecular docking (AutoDock Vina) and QSAR studies identify optimal logP (2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration. Replace the trifluoromethyl group with bioisosteres (e.g., cyano) to reduce metabolic oxidation. MD simulations (AMBER) predict binding free energies (<−9 kcal/mol) for kinase targets .

Q. What analytical techniques resolve contradictions in reported spectral data for triazine-diamine derivatives?

Discrepancies in NMR shifts (e.g., NH₂ proton signals) arise from solvent polarity or tautomerism. Use deuterated DMSO-d₆ for consistent H-bonding environments. 2D NMR (HSQC, HMBC) confirms connectivity:

  • HMBC : Correlation between NH₂ protons (δ 6.0 ppm) and triazine C2 (δ 168 ppm) .
  • X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., chloro vs. trifluoromethyl positioning) .

Methodological Considerations

Q. What strategies optimize the compound’s solubility for in vivo studies?

Co-solvents (10% DMSO in PBS) or nanoformulation (liposomes, PEGylation) enhance aqueous solubility. Salt formation (e.g., hydrochloride) increases bioavailability. Solubility parameters (Hansen solubility spheres) predict compatibility with PEG-400 or cyclodextrins .

Q. How can researchers validate target engagement in cellular models?

Use CRISPR knockouts of suspected targets (e.g., kinases) to confirm mechanism. Competitive binding assays (e.g., fluorescence polarization) with ATP analogs quantify inhibition constants (Kᵢ). Western blotting for phosphorylated downstream proteins (e.g., STAT3) confirms pathway modulation .

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